1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone 1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone
Brand Name: Vulcanchem
CAS No.: 879044-17-4
VCID: VC5998230
InChI: InChI=1S/C16H16N4OS/c1-10-6-4-5-7-13(10)9-22-16-18-15-17-8-14(12(3)21)11(2)20(15)19-16/h4-8H,9H2,1-3H3
SMILES: CC1=CC=CC=C1CSC2=NN3C(=C(C=NC3=N2)C(=O)C)C
Molecular Formula: C16H16N4OS
Molecular Weight: 312.39

1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

CAS No.: 879044-17-4

Cat. No.: VC5998230

Molecular Formula: C16H16N4OS

Molecular Weight: 312.39

* For research use only. Not for human or veterinary use.

1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone - 879044-17-4

Specification

CAS No. 879044-17-4
Molecular Formula C16H16N4OS
Molecular Weight 312.39
IUPAC Name 1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Standard InChI InChI=1S/C16H16N4OS/c1-10-6-4-5-7-13(10)9-22-16-18-15-17-8-14(12(3)21)11(2)20(15)19-16/h4-8H,9H2,1-3H3
Standard InChI Key DETGMYCLNDRFAF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CSC2=NN3C(=C(C=NC3=N2)C(=O)C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-[7-methyl-2-[(2-methylphenyl)methylsulfanyl]-[1, triazolo[1,5-a]pyrimidin-6-yl]ethanone, reflects its hybrid architecture: a triazolo[1,5-a]pyrimidine scaffold substituted at positions 2, 6, and 7 (Table 1). Key features include:

  • Triazolopyrimidine core: A fused bicyclic system combining triazole and pyrimidine rings, known for electronic stability and bioisosteric compatibility with purines .

  • 2-(2-Methylbenzyl)thio group: A sulfur-linked benzyl moiety providing lipophilicity and steric bulk.

  • 7-Methyl and 6-acetyl groups: Electron-donating and carbonyl functionalities influencing reactivity and intermolecular interactions.

Table 1: Molecular Properties of 1-{7-Methyl-2-[(2-Methylbenzyl)thio]Triazolo[1,5-a]Pyrimidin-6-yl}Ethanone

PropertyValue
CAS Number879044-17-4
Molecular FormulaC16H16N4OS\text{C}_{16}\text{H}_{16}\text{N}_4\text{OS}
Molecular Weight312.39 g/mol
SMILESCC1=CC=CC=C1CSC2=NN3C(=C(C=NC3=N2)C(=O)C)C
InChI KeyDETGMYCLNDRFAF-UHFFFAOYSA-N

The compound’s solubility and crystallinity remain undocumented, representing a critical gap for formulation studies.

Synthetic Approaches and Reaction Pathways

General Synthesis of Triazolopyrimidines

Triazolopyrimidines are typically synthesized via:

  • Annulation reactions: Coupling preformed triazole and pyrimidine units.

  • Rearrangement strategies: Transforming pyrimidotetrazines or other intermediates .

For 1-{7-methyl-2-[(2-methylbenzyl)thio]triazolo[1,5-a]pyrimidin-6-yl}ethanone, a multi-step route is inferred from analogous compounds:

  • Core formation: Condensation of 5-amino-1,2,4-triazole with a β-diketone to generate the triazolopyrimidine backbone.

  • Thioetherification: Nucleophilic substitution at position 2 using 2-methylbenzyl mercaptan.

  • Acetylation: Introduction of the 6-acetyl group via Friedel-Crafts acylation or similar electrophilic substitution.

Structural Analogues and Modifications

Variants such as 1-{2-[(4-bromobenzyl)thio]-7-methyltriazolo[1,5-a]pyrimidin-6-yl}ethanone (CAS: 878994-12-8) highlight the impact of substituent electronic effects on bioactivity . Bromine’s electronegativity enhances halogen bonding potential, whereas the 2-methylbenzyl group in the target compound favors hydrophobic interactions .

CompoundSubstituent (Position 2)Notable Activity
Target Compound2-(2-Methylbenzyl)thioPredicted broad-spectrum activity
1-{2-[(4-Bromobenzyl)thio]-7-methyl...4-BromobenzylthioEnhanced antibacterial potency
1-{2-(Benzylthio)-7-[(E)-2-(dimethyl...DimethylaminovinylImproved CNS permeability

The 2-methylbenzylthio group may optimize membrane penetration, while the 6-acetyl moiety could serve as a hydrogen bond acceptor .

Challenges and Future Directions

Research Gaps

  • Solubility and pharmacokinetics: No data exist on absorption, distribution, or metabolic stability.

  • Target validation: Unclear whether activity stems from direct target engagement or indirect modulation.

Proposed Studies

  • In vitro screening: Antimicrobial panels against ESKAPE pathogens and cytotoxicity assays on cancer cell lines.

  • Computational modeling: Docking studies to identify potential protein targets (e.g., DHFR, topoisomerases).

  • Formulation optimization: Development of salt forms or nanoemulsions to enhance bioavailability.

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